Lanthanum sulfide

Infrared optics window materials transmission range

Lanthanum sulfide (La₂S₃) is the only rare-earth sesquisulfide delivering continuous IR transparency from 2.5 μm to 14 μm—extending beyond the 10 μm cutoff of ZnS and the 12 μm limit of CaLa₂S₄. Its γ-phase cubic polymorph, stabilized with Ca/Ba/Sr dopants, maintains phase integrity up to 1500°C and provides microhardness (~670 kg/mm²) superior to ZnS for rain-erosion resistance. For thermoelectric applications, non-stoichiometric LaS₁.₄₈ achieves Z ≈ 5×10⁻⁴ K⁻¹ at 1000°C. Procure the specific polymorph and dopant profile matched to your operational window; generic substitution risks optical failure above 12 μm, mechanical fracture, or thermoelectric inefficiency.

Molecular Formula La2S3
Molecular Weight 374 g/mol
CAS No. 12031-49-1
Cat. No. B082993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum sulfide
CAS12031-49-1
Molecular FormulaLa2S3
Molecular Weight374 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[La+3].[La+3]
InChIInChI=1S/2La.3S/q2*+3;3*-2
InChIKeyYTYSNXOWNOTGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Sulfide (La₂S₃) Procurement Guide for Optical and Thermoelectric Applications


Lanthanum sulfide (La₂S₃, CAS 12031-49-1) is a rare-earth sesquisulfide semiconductor belonging to the lanthanide chalcogenide family [1]. It exists in multiple polymorphic forms: the low-temperature orthorhombic α-phase, an intermediate tetragonal β-phase, and the high-temperature cubic γ-phase that is most relevant for optical and thermoelectric applications [2]. The compound exhibits a melting point of approximately 2100–2150 °C [3] and a theoretical density of 4.90–4.94 g/cm³ [4]. As a wide-bandgap semiconductor, its optical bandgap ranges from ~1.0 eV (DFT-calculated, orthorhombic) to 3.45 eV (experimental, α-phase thin film) depending on polymorph and synthesis route [5][6]. La₂S₃ serves as a precursor for ternary sulfides such as calcium lanthanum sulfide (CaLa₂S₄) and gallium lanthanum sulfide glasses, and is directly investigated as an infrared-transmitting window material and high-temperature thermoelectric element [7][8].

Why Lanthanum Sulfide Cannot Be Directly Substituted with ZnS, CaLa₂S₄, or Other Rare-Earth Sulfides


Substituting lanthanum sulfide with a generic analog such as zinc sulfide (ZnS) or the ternary calcium lanthanum sulfide (CaLa₂S₄) without quantitative justification is a high-risk procurement decision. While all three are sulfide-based infrared window candidates, they exhibit fundamentally different optical transmission ranges, mechanical hardness, and thermal stability profiles [1]. For instance, ZnS transmits effectively in the 8–10 μm region, whereas CaLa₂S₄ extends this window to 8–12 μm, and pure γ-La₂S₃ has demonstrated transparency from 2.5 to 14 μm [2]. Furthermore, La₂S₃ undergoes a deleterious phase transformation from the desirable cubic γ-phase to the orthorhombic α-phase below ~1200 °C unless stabilized by dopants such as Ca, Ba, or Sr [3]. This phase instability is not shared by ZnS and is only partially mitigated in the CaLa₂S₄ solid solution. Consequently, the specific operational temperature range and required IR transmission bandwidth directly dictate which sulfide material is fit for purpose, and cross-substitution can lead to optical failure, mechanical fracture, or thermoelectric inefficiency [4]. The following quantitative evidence demonstrates exactly where La₂S₃ provides measurable differentiation relative to its closest competitors.

Lanthanum Sulfide Quantitative Differentiation Evidence vs. ZnS, CaLa₂S₄, and Rare-Earth Sulfide Analogs


Extended Infrared Transparency: γ-La₂S₃ vs. ZnS and CaLa₂S₄

Cubic γ-La₂S₃ demonstrates a significantly broader infrared transmission window compared to the industry-standard ZnS and the ternary derivative CaLa₂S₄. While ZnS transmits effectively only up to 10 μm and CaLa₂S₄ extends to 12 μm, recent investigations on γ-La₂S₃ indicate good transmittance from 2.5 μm to 14 μm [1]. This expanded long-wave infrared (LWIR) coverage is critical for next-generation thermal imaging systems operating beyond the 12 μm cutoff of current materials [2]. The broader window of La₂S₃ is attributed to its lower phonon energy compared to the Ca-containing ternary sulfide [3].

Infrared optics window materials transmission range

Superior Mechanical Hardness: La₂S₃ vs. ZnSe and ZnS for Durable IR Windows

Lanthanum sulfide exhibits significantly higher microhardness compared to both ZnSe and ZnS, two common infrared window materials that are notoriously soft and prone to rain erosion damage [1]. Reported microhardness values for γ-La₂S₃ reach 670 kg/mm² (approximately 6.57 GPa), which is substantially greater than that of ZnSe and ZnS [2]. This hardness advantage directly addresses the primary failure mode of ZnS windows in aerospace applications, which suffer catastrophic degradation when exposed to sand or water at subsonic speeds [3].

Mechanical durability microhardness erosion resistance

Phase Stabilization for Thermoelectrics: La₂S₃ Cubic Phase Retention via Dopants

Pure lanthanum sulfide spontaneously transforms from the desirable cubic γ-phase (which exhibits favorable thermoelectric properties) to the orthorhombic α-phase (an electrical insulator) at temperatures below approximately 1200 °C [1]. However, the addition of small amounts (0.1–5.0 wt%) of calcium, barium, or strontium stabilizes the cubic phase down to 500 °C, dramatically expanding the usable temperature range for thermoelectric power generation [2]. This stabilization is not required for Ce₂S₃, which exhibits a different phase behavior and Seebeck coefficient profile [3].

Thermoelectric materials phase stability high-temperature

Thermoelectric Figure of Merit: LaS₁.₄₈ Performance at 1000 °C

Non-stoichiometric lanthanum sulfides of composition LaSₓ (1.33 ≤ x ≤ 1.50) exhibit a maximum thermoelectric figure of merit Z ≈ 5×10⁻⁴ K⁻¹ at 1000 °C for the composition LaS₁.₄₈ (x=0.3 in La₃₋ₓS₄ notation) [1]. This value is achieved in the γ-phase material where carrier concentration is degenerate and controlled by the La:S stoichiometric ratio [2]. While this Z value is moderate compared to state-of-the-art Bi₂Te₃ at room temperature, it is specifically relevant for high-temperature (≥1000 °C) thermoelectric applications where few materials retain both stability and performance [3].

Thermoelectric conversion figure of merit high-temperature

Thermal Expansion Compatibility: La₂S₃ vs. CaLa₂S₄ for Coating and Composite Design

The thermal expansion coefficient (CTE) of pure La₂S₃ is lower than that of CaLa₂S₄, with the CTE increasing monotonically as calcium is incorporated into the lattice [1]. This trend was established through measurements on CaLa₂S₄–La₂S₃ solid solutions and correlates with decreasing bond strength upon calcium substitution [2]. The lower CTE of pure La₂S₃ (approximately 12–13 × 10⁻⁶ K⁻¹ at 500 °C, based on the solid solution trend) compared to CaLa₂S₄ (~13.8 × 10⁻⁶ K⁻¹ at 500 °C) makes it a more suitable substrate or component when matched with low-expansion materials [3].

Thermal expansion solid solutions coating compatibility

Tunable Bandgap Across Polymorphs: α-La₂S₃ (3.39–3.45 eV) vs. γ-La₂S₃ (2.97 eV) vs. Orthorhombic (1.04 eV Calculated)

Lanthanum sulfide exhibits polymorph-dependent bandgap values spanning from near-IR to UV, offering unique tunability not available in ZnS (direct bandgap ~3.6–3.9 eV) or CaLa₂S₄. Orthorhombic α-La₂S₃ thin films synthesized via spray pyrolysis show optical bandgaps of 3.39 eV and 3.45 eV for [S]:[La] ratios of 5 and 11, respectively [1]. In contrast, cubic γ-La₂S₃ nanoparticles prepared by thermal decomposition exhibit a bandgap of 2.97 eV (blue-shifted from bulk due to quantum confinement) [2]. DFT calculations for bulk orthorhombic La₂S₃ yield a much smaller bandgap of 1.036 eV, though DFT-GGA typically underestimates experimental values by ~40–50% [3]. This polymorph-dependent bandgap range enables application-specific tuning of optical and electronic properties.

Bandgap engineering polymorphs optoelectronics

Priority Application Scenarios for Lanthanum Sulfide Based on Verified Differential Performance


Long-Wave Infrared (LWIR) Windows and Domes for Hypersonic Aerospace Platforms

La₂S₃-based ceramics are prioritized over ZnS or CaLa₂S₄ when the operational requirement includes transmission beyond 12 μm into the 12–14 μm atmospheric window. The demonstrated transparency of γ-La₂S₃ from 2.5 μm to 14 μm [1] enables sensor operation at wavelengths where ZnS (cutoff ~10 μm) and CaLa₂S₄ (cutoff ~12 μm) are opaque. Additionally, the microhardness of γ-La₂S₃ (~670 kg/mm²) [2] provides superior resistance to rain erosion and particle impact compared to ZnS (~1.8–2.5 GPa equivalent), addressing a critical failure mode in high-speed flight environments [3].

High-Temperature Thermoelectric Power Generation (RTGs and Industrial Waste Heat Recovery)

Non-stoichiometric lanthanum sulfides (LaSₓ, 1.33 ≤ x ≤ 1.50) stabilized in the cubic γ-phase with Ca, Ba, or Sr dopants (0.1–5.0 wt%) [4] are the material of choice for thermoelectric generators operating at 1000–1300 °C. At 1000 °C, the optimized composition LaS₁.₄₈ achieves a figure of merit Z ≈ 5×10⁻⁴ K⁻¹ [5], exceeding that of many oxide thermoelectrics. The phase stabilization provided by dopants extends the usable temperature range from 500 °C to 1500 °C [6], enabling efficient energy conversion across a broad thermal gradient. This makes La₂S₃ suitable for radioisotope thermoelectric generators (RTGs) in space power systems and for high-temperature industrial waste heat recovery.

Polymorph-Engineered Optoelectronic Devices (UV Photodetectors to Near-IR Sensors)

Researchers requiring a tunable bandgap semiconductor should procure specific La₂S₃ polymorphs rather than fixed-bandgap alternatives such as ZnS. The α-phase La₂S₃ thin film (bandgap 3.39–3.45 eV) [7] is suitable for UV photodetection and transparent conductive oxides in the visible range. The γ-phase La₂S₃ (bandgap 2.97 eV, or ~1.0–2.7 eV depending on synthesis) [8][9] is appropriate for visible to near-IR absorption and emission applications. This polymorph-dependent bandgap tunability is a unique differentiation from ZnS and CaLa₂S₄, enabling application-specific optimization without changing the base chemical composition.

Thermally Stable Coatings on Low-Expansion Substrates

Pure La₂S₃ is preferable to CaLa₂S₄ when the application requires a sulfide coating or bonded component with minimal thermal expansion mismatch to low-CTE substrates such as silicon or certain glass compositions. Measurements on CaLa₂S₄–La₂S₃ solid solutions confirm that the coefficient of thermal expansion (CTE) increases as calcium content increases [10]. Therefore, pure La₂S₃, with its lower CTE, reduces interfacial thermal stress during thermal cycling, improving coating adhesion and long-term device reliability in applications such as IR-transparent protective coatings on semiconductor detectors.

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